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Compound of Interest

Compound Name:
(2S,4S)-pyrrolidine-2,4-

dicarboxylic acid

Cat. No.: B068908 Get Quote

An In-depth Technical Guide on (2S,4S)-
pyrrolidine-2,4-dicarboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and biological activity of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid. The

content is tailored for researchers, scientists, and drug development professionals, offering

detailed data, experimental protocols, and visualizations to support advanced research and

development.

Chemical and Physical Properties
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a cyclic non-proteinogenic amino acid analogue.

Its rigid structure and the stereochemistry of the two carboxylic acid groups are crucial for its

biological activity.

Table 1: General and Computed Properties[1]
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Property Value Source

Molecular Formula C₆H₉NO₄ PubChem

Molecular Weight 159.14 g/mol PubChem

IUPAC Name
(2S,4S)-pyrrolidine-2,4-

dicarboxylic acid
PubChem

CAS Number 64927-38-4 CymitQuimica

Canonical SMILES
C1--INVALID-LINK--

C(=O)O">C@HC(=O)O
PubChem

InChI Key
NRSBQSJHFYZIPH-

IMJSIDKUSA-N
CymitQuimica

XLogP3-AA -3.2 PubChem

Topological Polar Surface Area 86.6 Å² PubChem

Hydrogen Bond Donor Count 3 PubChem

Hydrogen Bond Acceptor

Count
5 PubChem

Table 2: Physical Properties
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Property Value Notes

Melting Point 76-83 °C

Data for the related compound

(2S,4S)-Boc-4-azido-

pyrrolidine-2-carboxylic acid.

The melting point of the title

compound is expected to be in

a similar range.

Solubility Soluble in water.

Based on the high polarity and

the solubility of the parent

compound, L-proline, in water

and polar organic solvents.

Appearance White to off-white solid.
General appearance for similar

amino acid derivatives.

Table 3: Spectroscopic Data (Predicted)
While experimental spectra for this specific stereoisomer are not readily available in the public

domain, predicted NMR data provides valuable structural information.

Nucleus Predicted Chemical Shift (ppm)

¹H NMR
2.0-2.5 (m, 2H, C3-H₂), 3.0-3.5 (m, 2H, C5-H₂),

3.8-4.2 (m, 1H, C2-H), 3.5-3.9 (m, 1H, C4-H)

¹³C NMR
35-40 (C3), 45-50 (C5), 55-60 (C4), 60-65 (C2),

170-175 (2 x COOH)

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid, based on established procedures for

similar compounds.

Synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid
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A common route for the stereoselective synthesis of polysubstituted pyrrolidines involves

catalytic hydrogenation of a suitable precursor. The following is a representative protocol

adapted from patent literature.[1]

Experimental Workflow for Synthesis

Start with (S)-N-protected-2-carboxy-4-carboxy-2,3-dihydro-1H-pyrrole Dissolve in Methanol with Acetic Acid Add 10% Pd/C catalyst Stir under H2 atmosphere overnight Filter to remove catalyst Evaporate solvent (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Click to download full resolution via product page

Caption: Synthetic workflow for (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Materials:

(S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole

10% Palladium on Carbon (Pd/C)

Methanol

Acetic acid

Hydrogen gas (H₂)

Procedure:

Dissolve (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole

(1 equivalent) in methanol.

Add a catalytic amount of acetic acid to the solution.

Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

Place the reaction mixture in a pressure vessel and purge with hydrogen gas.

Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room

temperature overnight.
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the

Pd/C catalyst.

Wash the filter cake with methanol.

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude

product.

The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic

acid (TFA) in dichloromethane (DCM) to yield the final product.

Purification by Chiral HPLC
Due to the presence of multiple stereoisomers, chiral High-Performance Liquid

Chromatography (HPLC) is the method of choice for the separation and purification of the

desired (2S,4S) isomer.[2][3]

Experimental Workflow for Chiral HPLC Purification

Crude product mixture Dissolve in mobile phase Inject onto Chiral HPLC column Elute with isocratic or gradient mobile phase Monitor at appropriate UV wavelength Collect fraction corresponding to (2S,4S) isomer Pure (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Click to download full resolution via product page

Caption: Purification workflow using chiral HPLC.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H,

Chiralpak AD) is often effective for separating amino acid derivatives.

Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a

modifier like trifluoroacetic acid (for acidic compounds) is a common choice for normal-phase
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chiral separations. For reversed-phase, a mixture of acetonitrile and water with a buffer can

be used.

Flow Rate: Typically 0.5-1.5 mL/min.

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

Procedure:

Prepare a stock solution of the crude product in the mobile phase.

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject a small amount of the sample to determine the retention times of the different

stereoisomers.

Once the desired isomer is identified, perform preparative injections to collect the

corresponding fraction.

Combine the collected fractions and evaporate the solvent to obtain the purified (2S,4S)-
pyrrolidine-2,4-dicarboxylic acid.

Biological Activity and Signaling Pathway
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a potent and selective competitive inhibitor of

Excitatory Amino Acid Transporters (EAATs). EAATs are crucial for maintaining low extracellular

concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous

system.

Mechanism of Action
By competitively binding to the glutamate binding site on EAATs, (2S,4S)-pyrrolidine-2,4-
dicarboxylic acid blocks the reuptake of glutamate from the synaptic cleft into neurons and

glial cells. This leads to an accumulation of extracellular glutamate, which can have significant

neurophysiological and excitotoxic effects.[4][5]

Signaling Pathway Visualization
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The following diagram illustrates the effect of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid on the

glutamate transporter signaling pathway.

Glutamate Transporter Signaling Pathway Inhibition

Presynaptic Neuron

Postsynaptic Neuron / Glial Cell

Glutamate Vesicle

Glutamate Release Glutamate

EAAT Glutamate Uptake

(2S,4S)-PDC

Competitive Inhibition

Inhibition

Click to download full resolution via product page

Caption: Inhibition of EAAT by (2S,4S)-pyrrolidine-2,4-dicarboxylic acid.

Experimental Protocol for EAAT Inhibition Assay
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The inhibitory activity of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid on EAATs can be assessed

using a radiolabeled substrate uptake assay in primary cell cultures or cell lines expressing the

specific EAAT subtype.

Experimental Workflow for EAAT Inhibition Assay

Prepare cell culture expressing EAATs Pre-incubate cells with (2S,4S)-PDC Add [3H]-D-aspartate or [3H]-L-glutamate Incubate for a defined period Wash cells to remove extracellular radiolabel Lyse cells Measure intracellular radioactivity via scintillation counting Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for assessing EAAT inhibition.

Materials:

Cell line expressing the desired EAAT subtype (e.g., HEK293-EAAT2) or primary

astrocyte/neuronal cultures.

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate)

Cell culture medium and buffers

Scintillation counter and vials

Procedure:

Plate the cells in a suitable multi-well plate and allow them to adhere.

On the day of the experiment, wash the cells with an appropriate assay buffer.

Pre-incubate the cells with varying concentrations of (2S,4S)-pyrrolidine-2,4-dicarboxylic
acid for a short period (e.g., 10-15 minutes) at 37°C.

Initiate the uptake by adding the radiolabeled substrate to each well.

Allow the uptake to proceed for a defined time (e.g., 5-10 minutes).
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Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the

extracellular radiolabeled substrate.

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value by non-linear regression analysis.

Conclusion
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a valuable research tool for studying the role of

excitatory amino acid transporters in neurotransmission and neuropathology. Its well-defined

stereochemistry and potent inhibitory activity make it a standard compound for investigating the

consequences of impaired glutamate uptake. The experimental protocols and data presented in

this guide provide a solid foundation for researchers and drug development professionals

working with this important molecule. Further research into the development of more subtype-

selective EAAT inhibitors based on the pyrrolidine scaffold holds promise for the development

of novel therapeutics for a range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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